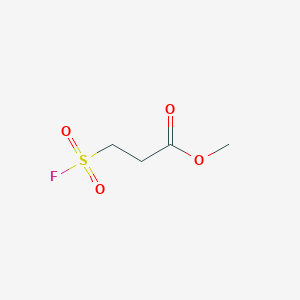

Methyl 3-(fluorosulfonyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(fluorosulfonyl)propanoate is a chemical compound with the molecular formula C4H7FO4S . It has a molecular weight of 170.16 .

Synthesis Analysis

The synthesis of similar compounds, such as sulfonyl fluorides, has been achieved through direct fluorosulfonylation with fluorosulfonyl radicals . This method has been found to be concise and efficient . Another method involves the esterification of propanoic acid with methanol in the presence of a sulfuric acid catalyst, followed by the reduction of the resulting methyl propanoate with sodium using ethylene glycol as a solvent .Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Sulfonyl fluorides, which are similar to this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthetic Routes and Derivatives : Methyl 3-(fluorosulfonyl)propanoate is pivotal in synthesizing a range of derivatives, such as 3-(phenylsulfonimidoyl)propanoate. Key strategies for imination include using O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents, with N-Boc-protected amino acid coupling yielding pseudo-dipeptides exhibiting intriguing conformational properties and potential for intramolecular H-bonds, except in the proline derivative (Tye & Skinner, 2002).

Thermodynamic and Molecular Interactions

Ionic Liquids and Binary Systems : The compound forms the basis of novel binary systems of ionic liquids, which have been studied for their thermodynamic properties, excess properties, and molecular interactions. Properties such as densities, electrical conductivities, dynamic viscosities, and surface tensions of these systems exhibit significant temperature dependence. These studies provide insights into molecular interactions, specifically the formation of hydrogen bonds between components (Zhang et al., 2018).

Applications in Energy Storage and Transfer

Ionogel-Based Solid-State Supercapacitor : Utilization in the creation of ionogel-based solid-state supercapacitors has been explored, showcasing a high ionic conductivity over a wide temperature range. This development indicates the potential of this compound derivatives in energy storage technologies and the creation of flexible, non-toxic devices (Nègre et al., 2016).

Aluminum Current Collector Corrosion/Passivation : In lithium-ion batteries, the compound is relevant to the corrosion/passivation behavior of aluminum foil used as the positive current collector. Understanding the interaction with FSI anion and the role of additives like LiPF6 offers insights into improving the rate capability and longevity of batteries (Cho et al., 2012).

Structural and UV Studies

Uracil Derivatives Synthesis and Characterization : this compound is integral in synthesizing and characterizing uracil derivatives, providing insights into crystal structures, thermal stabilities, and interactions with DNA. These studies highlight the potential biomedical applications of these derivatives, including drug design and DNA interaction studies (Yao et al., 2013).

Polymer Synthesis and Modification

Polymer Synthesis and Modification : It's used in synthesizing and modifying polymers like poly(α-methyl styrene), indicating its role in advancing materials science, especially in creating novel polyelectrolytes with controlled ion exchange capacity, potentially impacting various industrial and technological sectors (Ni et al., 2006).

Wirkmechanismus

While the specific mechanism of action for Methyl 3-(fluorosulfonyl)propanoate is not mentioned in the search results, similar compounds such as esters undergo Claisen Condensation reactions . In these reactions, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Safety and Hazards

Zukünftige Richtungen

Sulfonyl fluorides, which are structurally similar to Methyl 3-(fluorosulfonyl)propanoate, have found widespread applications in various fields . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, indicating potential future directions in the synthesis of similar compounds .

Eigenschaften

IUPAC Name |

methyl 3-fluorosulfonylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGLDWYOBOXXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1934437-67-8 |

Source

|

| Record name | methyl 3-(fluorosulfonyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2552244.png)

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)